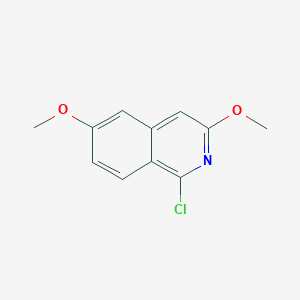

1-Chloro-3,6-dimethoxyisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO2 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

1-chloro-3,6-dimethoxyisoquinoline |

InChI |

InChI=1S/C11H10ClNO2/c1-14-8-3-4-9-7(5-8)6-10(15-2)13-11(9)12/h3-6H,1-2H3 |

InChI Key |

DIAMRSWZRAZRSF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=NC(=C2C=C1)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-3,6-dimethoxyisoquinoline

Disclaimer: Publicly available scientific data for 1-Chloro-3,6-dimethoxyisoquinoline (CAS No. 55086-45-8) is exceedingly scarce. This guide has been compiled using information available for its close isomers, primarily 1-Chloro-6,7-dimethoxyisoquinoline and 3-Chloro-6,8-dimethoxyisoquinoline. The data presented herein should be considered as estimations and requires experimental verification for this compound.

This technical guide provides a comprehensive overview of the anticipated chemical properties, potential synthetic routes, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

While specific experimental data for this compound is not available, the following table summarizes the known properties of its isomers to provide an estimated profile.

| Property | Data for Isomeric Compounds | Source |

| Molecular Formula | C₁₁H₁₀ClNO₂ | - |

| Molecular Weight | 223.66 g/mol | [1] |

| Physical Form | Expected to be a solid at room temperature. | [1] |

| Melting Point | Data not available for this compound or its close isomers. | [2] |

| Boiling Point | Data not available for this compound or its close isomers. | [2] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and ethanol. | |

| Storage | Store in an inert atmosphere at 2-8°C. | [1] |

Spectroscopic Data (Inferred from Isomers)

No specific spectral data has been reported for this compound. The following are anticipated characteristics based on the analysis of related substituted isoquinolines.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the methoxy groups. The chemical shifts will be influenced by the positions of the chloro and methoxy substituents on the isoquinoline ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework. The carbon atoms attached to the chlorine and oxygen atoms will exhibit characteristic downfield shifts.

Synthesis and Reactivity

General Synthesis Strategies for Chloro-dimethoxy-isoquinolines

The synthesis of chloro-dimethoxy-isoquinolines typically involves the construction of the dimethoxyisoquinoline core followed by a chlorination step. Common synthetic routes to the isoquinoline scaffold include the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

A plausible synthetic approach for this compound would start from a suitably substituted phenethylamine derivative, which undergoes cyclization to form a dihydroisoquinoline, followed by oxidation and chlorination.

Experimental Workflow: A Generalized Synthetic Approach

Caption: Generalized synthetic workflow for chloro-dimethoxy-isoquinolines.

Key Reactivity

The chemical reactivity of this compound is expected to be dictated by the chloro substituent at the 1-position and the electron-donating methoxy groups on the benzene ring.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the C-1 position is activated towards nucleophilic displacement by the ring nitrogen. This allows for the introduction of various functional groups (e.g., amines, alkoxides, thiols) at this position.

-

Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions. The directing effects of the two methoxy groups will determine the position of substitution.

Diagram of Potential Reactions

Caption: Potential reaction pathways for a 1-chloro-dimethoxy-isoquinoline.

Safety Information

Based on the safety data sheet for this compound, the following hazards are noted:

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help), P330 (Rinse mouth), P501 (Dispose of contents/container to...).

It is imperative to handle this compound in a well-ventilated laboratory, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a potentially valuable building block in medicinal chemistry and organic synthesis. While direct experimental data is limited, this guide provides a foundational understanding of its expected properties and reactivity based on the known chemistry of its isomers. Further experimental investigation is crucial to fully characterize this compound and unlock its potential applications. Researchers are strongly encouraged to perform their own analytical characterization to confirm the identity and purity of this compound before use.

References

An In-depth Technical Guide on Chloro-Methoxy-Substituted Isoquinolines

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with a broad spectrum of biological activities. The substitution of the isoquinoline scaffold with chloro and methoxy groups can significantly modulate its physicochemical properties and pharmacological effects. This guide explores the molecular characteristics, synthetic methodologies, and potential biological relevance of chloro-methoxy-substituted isoquinolines, providing a foundational understanding for further research and drug discovery efforts in this area.

Molecular Structure and Properties

The core of the molecule is an isoquinoline ring, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The numbering of the isoquinoline ring system dictates the positions of the substituents. For the requested, yet uncharacterized, 1-Chloro-3,6-dimethoxyisoquinoline, a chlorine atom would be at position 1, and methoxy groups at positions 3 and 6.

Below is a diagram illustrating the proposed molecular structure.

Caption: Proposed molecular structure of this compound.

The following table summarizes key physicochemical data for several known isomers and related compounds. This data can be used to estimate the properties of the target molecule.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Chloro-6-methoxyisoquinoline | C10H8ClNO | 193.63 | 132997-77-4[1] |

| 1-Chloro-7-methoxyisoquinoline | C10H8ClNO | 193.63 | 53533-54-3[2] |

| 1-Chloro-6,7-dimethoxyisoquinoline | C11H10ClNO2 | 223.65 | 21560-29-2[3] |

| 3-Chloro-6,8-dimethoxyisoquinoline | C11H10ClNO2 | 223.66 | 13388-76-6[4] |

Experimental Protocols: Synthesis of Substituted Isoquinolines

Several classical and modern synthetic methods are available for the preparation of the isoquinoline core, which can be adapted for the synthesis of chloro-methoxy substituted analogs.[5][6][7]

Common precursors for isoquinoline synthesis often involve appropriately substituted phenethylamines or benzaldehydes. The introduction of methoxy groups is typically achieved by using starting materials already containing these functionalities, such as dimethoxyphenethylamine. The chloro substituent can be introduced either on the starting material or on the formed isoquinoline ring.

A generalized workflow for the synthesis of substituted isoquinolines is depicted below.

Caption: Generalized workflow for the synthesis of substituted isoquinolines.

This is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines.

Protocol:

-

Amide Formation: A substituted phenethylamine (e.g., 3,4-dimethoxyphenethylamine) is acylated with an acyl chloride or anhydride to form the corresponding amide.

-

Cyclization: The amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), which induces cyclization to form a 3,4-dihydroisoquinoline derivative.[7]

-

Aromatization: The resulting dihydroisoquinoline is dehydrogenated using a catalyst like palladium on carbon (Pd/C) to yield the aromatic isoquinoline.

This reaction is particularly useful for the synthesis of tetrahydroisoquinolines.

Protocol:

-

Condensation: A substituted phenethylamine is condensed with an aldehyde or ketone in the presence of an acid catalyst to form a Schiff base (imine).

-

Cyclization: The intermediate imine undergoes an intramolecular electrophilic substitution to form a tetrahydroisoquinoline.[7]

-

Aromatization: The tetrahydroisoquinoline can be oxidized in a subsequent step to the fully aromatic isoquinoline.

Spectroscopic Characterization

The structural elucidation of novel isoquinoline derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For a molecule like this compound, one would expect to see distinct signals for the aromatic protons on the isoquinoline ring and sharp singlets for the protons of the two methoxy groups.

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts of the carbons in the aromatic rings and the methoxy groups would be characteristic.

-

2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which is essential for unambiguously assigning the positions of the substituents on the isoquinoline core.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.[9] The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.

Biological Activity of Chloro-Isoquinoline Derivatives

Isoquinoline alkaloids and their synthetic analogs are known to exhibit a wide range of biological activities.[10] The presence of a chlorine atom can significantly influence the pharmacological profile of these compounds, often enhancing their potency.

-

Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of chlorinated isoquinoline derivatives.[11] The chloro group can increase the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. Some alkynyl isoquinolines have shown strong bactericidal activity against Gram-positive bacteria, including resistant strains.[12]

-

Anticancer Activity: The isoquinoline scaffold is present in several anticancer agents. The substitution pattern on the ring system plays a crucial role in the cytotoxic activity. For instance, certain isoquinoline-tethered quinazoline derivatives have been investigated as inhibitors of HER2 kinase in cancer cells.[13]

-

Enzyme Inhibition: The nitrogen atom in the isoquinoline ring can interact with the active sites of various enzymes. The overall substitution pattern determines the binding affinity and selectivity.

It is important to note that the specific biological activities of this compound would need to be determined through experimental screening.

Conclusion

While specific data on this compound remains to be elucidated, the rich chemistry and diverse biological activities of the broader class of chloro-methoxy-substituted isoquinolines make them a compelling area for further investigation. The synthetic strategies and characterization methods outlined in this guide provide a solid framework for researchers to synthesize and evaluate novel derivatives in this chemical space. Future studies are warranted to explore the potential of these compounds in drug discovery and development.

References

- 1. 1-Chloro-6-methoxyisoquinoline | C10H8ClNO | CID 21901074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 53533-54-3|1-Chloro-7-methoxyisoquinoline|BLD Pharm [bldpharm.com]

- 3. 1-Chloro-6,7-dimethoxyisoquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Chloro-3,6-dimethoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 1-chloro-3,6-dimethoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols for each key transformation, supported by quantitative data and visualizations of the synthetic workflow.

Synthetic Strategy Overview

The proposed synthesis of this compound is a linear sequence beginning with the preparation of (3-methoxyphenyl)acetonitrile. This intermediate undergoes reduction to the corresponding phenethylamine, which is then formylated. The subsequent intramolecular cyclization via a Bischler-Napieralski reaction affords a dihydroisoquinoline core, which is then aromatized. The final steps involve the introduction of the chloro and the second methoxy functionalities. An alternative and likely more efficient final step involves the direct chlorination of a 3,6-dimethoxyisoquinoline-1(2H)-one precursor.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis.

Step 1: Synthesis of (3-Methoxyphenyl)acetonitrile

This reaction involves the nucleophilic substitution of the chloride in m-methoxybenzyl chloride with cyanide.

-

Experimental Protocol: To a 500 mL four-necked flask equipped with a condenser and a mechanical stirrer, add 51.5 g (1.05 mol) of sodium cyanide and 110 g of water. Heat the mixture to 70°C. Add 156.6 g (1.0 mol) of m-methoxybenzyl chloride dropwise over 2 hours. After the addition is complete, increase the temperature to 75-85°C and maintain for 4 hours. Cool the reaction mixture to approximately 50°C and separate the layers. The organic layer contains the crude product, which can be further purified by distillation or recrystallization to yield m-methoxybenzyl cyanide.[1]

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 92.5% | [1] |

| Melting Point | 8°C | [2] |

| Boiling Point | 164-165 °C/20 mmHg | |

| Density | 1.054 g/mL at 25 °C | |

| Refractive Index | n20/D 1.532 |

Step 2: Reduction of (3-Methoxyphenyl)acetonitrile to 2-(3-Methoxyphenyl)ethanamine

The nitrile group is reduced to a primary amine. This can be achieved using various reducing agents, with catalytic hydrogenation being a common and scalable method.

-

Experimental Protocol (General): In a high-pressure reactor, dissolve (3-Methoxyphenyl)acetonitrile in a suitable solvent such as ethanol or methanol. Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon). Pressurize the reactor with hydrogen gas and heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2-(3-methoxyphenyl)ethanamine, which can be purified by distillation.

Step 3: Formylation of 2-(3-Methoxyphenyl)ethanamine to N-[2-(3-methoxyphenyl)ethyl]formamide

The primary amine is converted to its formamide derivative.

-

Experimental Protocol (General): To a solution of 2-(3-methoxyphenyl)ethanamine in a suitable solvent (e.g., toluene or formic acid itself), add an excess of formic acid. Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the excess formic acid and solvent under reduced pressure to yield the crude N-[2-(3-methoxyphenyl)ethyl]formamide.[3]

Step 4: Bischler-Napieralski Cyclization to 6-Methoxy-3,4-dihydroisoquinoline

This is an intramolecular electrophilic aromatic substitution reaction that forms the dihydroisoquinoline ring.

-

Experimental Protocol (General): Dissolve N-[2-(3-methoxyphenyl)ethyl]formamide in an inert solvent like acetonitrile. Add a dehydrating and cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) portion-wise at a controlled temperature (typically 0-10°C). After the addition, the reaction mixture is often heated to reflux to drive the cyclization.[4] The reaction is then quenched by carefully adding it to ice-water and basified to precipitate the crude product.

Step 5: Oxidation to 6-Methoxyisoquinoline

The dihydroisoquinoline is aromatized to the corresponding isoquinoline.

-

Experimental Protocol (General): Dissolve the crude 6-methoxy-3,4-dihydroisoquinoline in a suitable solvent. Add an oxidizing agent such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) with a hydrogen acceptor. Heat the reaction mixture to reflux. Monitor the reaction by TLC. Upon completion, filter off the oxidant and concentrate the solvent to obtain the crude 6-methoxyisoquinoline.

Step 6: Synthesis of 3,6-Dimethoxyisoquinoline-1(2H)-one

This step would likely involve further functionalization of the 6-methoxyisoquinoline. The synthesis of related 3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported and could be adapted.[5][6]

Step 7: Chlorination to this compound

The final step involves the chlorination of the isoquinolin-1-one precursor.

-

Experimental Protocol (General): Treat 3,6-dimethoxyisoquinoline-1(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically carried out at elevated temperatures.[7] After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The product can then be extracted with an organic solvent.

Reaction Mechanisms

The key ring-forming step in this synthesis is the Bischler-Napieralski reaction.

Figure 2: Simplified mechanism of the Bischler-Napieralski reaction.

Safety Considerations

-

Sodium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this will liberate toxic hydrogen cyanide gas.

-

Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Hydrogenation: Reactions involving hydrogen gas under pressure should be carried out in a specialized high-pressure reactor with appropriate safety measures.

This guide provides a framework for the synthesis of this compound based on established chemical transformations. Researchers should consult the primary literature for more specific details and optimize the reaction conditions as needed for their specific applications.

References

- 1. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. Cas 19924-43-7,(3-Methoxyphenyl)acetonitrile | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Chloro-6-methoxyisoquinoline | 132997-77-4 | Benchchem [benchchem.com]

Technical Guide: Spectral and Synthetic Profile of 1-Chloro-dimethoxyisoquinolines

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. The introduction of chloro and methoxy substituents on the isoquinoline ring system significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making these derivatives attractive for drug discovery programs. This document outlines the characteristic spectral data (NMR, IR, MS) and a representative synthetic protocol for 1-chloro-6,7-dimethoxyisoquinoline.

Synthesis of 1-Chloro-6,7-dimethoxyisoquinoline

The synthesis of 1-chloro-6,7-dimethoxyisoquinoline is typically achieved through a two-step process involving the formation of the corresponding isoquinolone (an isocarbostyril), followed by chlorination. A common route is a modification of the Bischler-Napieralski reaction.

Experimental Protocol

Step 1: Synthesis of 6,7-dimethoxy-1(2H)-isoquinolone

A mixture of N-(3,4-dimethoxyphenylethyl)-formamide is cyclized using a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

-

To a solution of homoveratrylamine (1 equivalent) in an appropriate solvent, an acylating agent like ethyl formate is added, and the mixture is heated to form N-(3,4-dimethoxyphenylethyl)-formamide.

-

The resulting amide is then treated with a cyclizing agent. For instance, the amide is heated with phosphorus oxychloride in a high-boiling inert solvent like toluene or acetonitrile.

-

The reaction mixture is then carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate solution) to precipitate the crude 3,4-dihydroisoquinoline intermediate.

-

This intermediate is often oxidized in situ or in a subsequent step to the more stable isoquinolone.

Step 2: Chlorination to 1-chloro-6,7-dimethoxyisoquinoline

The 6,7-dimethoxy-1(2H)-isoquinolone is chlorinated to yield the final product.

-

The dried 6,7-dimethoxy-1(2H)-isoquinolone (1 equivalent) is refluxed with an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline to drive the reaction to completion.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., concentrated ammonia solution or saturated sodium bicarbonate).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Spectral Data Analysis

The following tables summarize the expected spectral data for 1-chloro-6,7-dimethoxyisoquinoline based on analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 1-chloro-6,7-dimethoxyisoquinoline (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | d | 1H | H-3 |

| ~ 7.5 - 7.7 | d | 1H | H-4 |

| ~ 7.2 - 7.4 | s | 1H | H-5 |

| ~ 7.0 - 7.2 | s | 1H | H-8 |

| ~ 4.0 | s | 3H | OCH₃ at C-6 |

| ~ 3.9 | s | 3H | OCH₃ at C-7 |

d: doublet, s: singlet

Table 2: Predicted ¹³C NMR Spectral Data for 1-chloro-6,7-dimethoxyisoquinoline (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 157 | C-1 |

| ~ 152 - 154 | C-7 |

| ~ 149 - 151 | C-6 |

| ~ 140 - 142 | C-3 |

| ~ 135 - 137 | C-8a |

| ~ 122 - 124 | C-4a |

| ~ 120 - 122 | C-4 |

| ~ 105 - 107 | C-8 |

| ~ 103 - 105 | C-5 |

| ~ 56.0 | OCH₃ at C-6 |

| ~ 55.8 | OCH₃ at C-7 |

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorption Bands for 1-chloro-6,7-dimethoxyisoquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3100 | Medium | C-H stretching (aromatic) |

| ~ 2850 - 3000 | Medium | C-H stretching (methyl from methoxy) |

| ~ 1600 - 1620 | Strong | C=N stretching of the isoquinoline ring |

| ~ 1500 - 1580 | Strong | C=C stretching (aromatic ring) |

| ~ 1250 - 1300 | Strong | C-O stretching (aryl ether) |

| ~ 1000 - 1100 | Strong | C-O stretching (aryl ether) |

| ~ 700 - 850 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1-chloro-6,7-dimethoxyisoquinoline

| m/z Value | Relative Intensity | Assignment |

| ~ 223/225 | High | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| ~ 208/210 | Moderate | [M - CH₃]⁺ |

| ~ 195/197 | Moderate | [M - CO]⁺ or [M - N₂]⁺ (less common) |

| ~ 180 | Moderate | [M - CH₃ - CO]⁺ |

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 1-chloro-6,7-dimethoxyisoquinoline.

Caption: Synthetic and characterization workflow for 1-chloro-6,7-dimethoxyisoquinoline.

An In-depth Technical Guide to the Physical Characteristics of 1-Chloro-3,6-dimethoxyisoquinoline

Introduction to Isoquinoline Derivatives

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds.[1][2][3][4] They are components of many natural alkaloids and have been the focus of extensive research in medicinal chemistry due to their wide range of pharmacological activities. The physical properties of substituted isoquinolines, such as 1-Chloro-3,6-dimethoxyisoquinoline, are crucial for their synthesis, purification, formulation, and biological activity. The introduction of chloro and methoxy groups to the isoquinoline core is expected to influence its melting point, boiling point, and solubility.

Predicted Physical Characteristics

While specific experimental data is unavailable, the general characteristics of the parent compound, isoquinoline, can provide a baseline. Isoquinoline is a colorless hygroscopic liquid or solid with a melting point of 26-28 °C and a boiling point of 242 °C.[3] It is sparingly soluble in water but dissolves well in many organic solvents.[3][5] The presence of the chloro and dimethoxy substituents on the isoquinoline ring of this compound will alter these properties. The increased molecular weight and potential for intermolecular interactions suggest that it will likely be a solid at room temperature with a higher melting point than isoquinoline. The methoxy groups may slightly increase its polarity, while the chloro group will contribute to its overall molecular weight and van der Waals forces.

Data Presentation

Due to the absence of experimental data for this compound, a quantitative data table cannot be provided at this time. The following table is a template that researchers can use to compile data upon successful synthesis and characterization of the compound.

| Physical Property | Experimental Value | Method of Determination |

| Molecular Formula | C₁₁H₁₀ClNO₂ | N/A |

| Molecular Weight | 223.66 g/mol | N/A |

| Melting Point | TBD | Capillary Method |

| Boiling Point | TBD | Distillation or Thiele Tube |

| Solubility in Water | TBD | Shake-Flask Method |

| Solubility in Organic Solvents | TBD | Visual Miscibility Test |

| Appearance | TBD | Visual Inspection |

Experimental Protocols

The following are detailed, generalized protocols for determining the key physical characteristics of a novel compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

-

Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is within 15-20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[6][7] A pure compound should exhibit a sharp melting range of 1-2 °C.[6]

Boiling Point Determination (Micro-Boiling Point Method)

For small quantities of a liquid, the micro-boiling point method is suitable.

Apparatus:

-

Thiele tube or a small beaker with high-boiling mineral oil

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Attach the small test tube containing 0.2-0.3 mL of the liquid sample to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with the sealed end up, into the test tube.

-

Immerse the assembly in a Thiele tube or oil bath, ensuring the rubber band is above the oil level.

-

Heat the oil bath gently.[8][9] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[9][10]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or magnetic stirrer

-

Centrifuge

-

Spectrophotometer or HPLC for concentration analysis

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial and place it on a shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, centrifuge the sample.

-

Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Visualization of Characterization Workflow

The following diagram illustrates a general workflow for the physical and structural characterization of a newly synthesized compound like this compound.

Caption: Workflow for Synthesis and Characterization.

References

- 1. Isoquinoline.pptx [slideshare.net]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

Technical Guide: Solubility and Synthesis Workflow of 1-Chloro-3,6-dimethoxyisoquinoline

Solubility of 1-Chloro-3,6-dimethoxyisoquinoline in Organic Solvents

Quantitative solubility data for this compound is not extensively documented. However, based on the general principles of organic chemistry and information available for structurally similar isoquinoline derivatives, a qualitative assessment of its likely solubility in common organic solvents can be inferred. The presence of the chloro and dimethoxy groups influences the polarity of the molecule, suggesting solubility in a range of organic solvents.

For instance, various substituted isoquinolines have been noted for their poor solubility in both aqueous and some organic solvents, while others demonstrate good solubility in chlorinated solvents like chloroform and dichloromethane.[1] Synthesis procedures for related compounds often utilize solvents such as ethyl acetate and dichloromethane for extraction and purification, which implies that this compound is likely soluble in these media to a practical extent.[2]

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | Likely Soluble | Often used in synthesis & purification of similar compounds.[1][2] |

| Esters | Ethyl Acetate | Likely Soluble | Commonly used for extraction of related isoquinolines.[2] |

| Aromatics | Toluene | Likely Soluble | Used as a solvent in the synthesis of precursors.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran | Moderately Soluble | General utility for moderately polar organic compounds. |

| Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble | Polarity may be suitable for dissolving the compound. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | High polarity can often dissolve complex organic molecules. |

| Non-polar | Hexane, Heptane | Likely Insoluble | The polarity of the isoquinoline core and substituents is likely too high. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of an organic compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small test tubes with screw caps

-

Analytical balance

-

Constant temperature bath (e.g., water bath or heating block)

-

Vortex mixer

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed scintillation vial.

-

Record the initial mass of the compound.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification of Solute:

-

Determine the concentration of this compound in the filtered solution. Two common methods are:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood. Weigh the flask containing the dried residue. The difference in weight gives the mass of the dissolved compound.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution to a known concentration that falls within the linear range of a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer. Calculate the concentration of the original saturated solution based on the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

For the gravimetric method:

-

Solubility ( g/100 mL) = (Mass of residue / Volume of supernatant collected) x 100

-

-

For the chromatographic/spectroscopic method:

-

Solubility (mg/mL) = Concentration from calibration curve x Dilution factor

-

-

Representative Synthesis Workflow

While a specific signaling pathway for this compound is not defined, a logical workflow for its synthesis is highly relevant for the target audience. The following diagram illustrates a generalized synthetic route for a chloro-dimethoxy-isoquinoline derivative, highlighting the key stages from starting materials to the final product.

Caption: Generalized workflow for the synthesis of a 1-Chloro-dimethoxyisoquinoline derivative.

This guide provides a foundational understanding of the solubility and a potential synthetic route for this compound. For precise quantitative data, the experimental protocol outlined should be performed. The provided information is intended to support further research and development activities involving this compound.

References

An In-depth Technical Guide to 1-Chloro-3,6-dimethoxyisoquinoline: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3,6-dimethoxyisoquinoline, a heterocyclic compound of interest in synthetic organic chemistry and medicinal chemistry. While a specific historical account of its discovery is not prominently documented, its existence and utility are predicated on the rich history of isoquinoline synthesis. This document details the probable synthetic routes for its preparation, drawing from established methodologies for analogous structures. Furthermore, it elucidates the expected chemical properties and reactivity profile of the title compound, with a focus on transformations relevant to drug discovery and materials science. Detailed experimental protocols for key synthetic steps are provided, and quantitative data are summarized for clarity. The guide is supplemented with visualizations to illustrate key chemical pathways and workflows.

Introduction: The Isoquinoline Scaffold

Isoquinoline is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring.[1][2] This structural motif is of significant interest as it forms the core of numerous naturally occurring alkaloids with potent biological activities, such as morphine and papaverine.[1][3] Consequently, the development of synthetic methodologies to access functionalized isoquinolines has been a major focus of organic chemistry. The introduction of substituents, such as chloro and methoxy groups, onto the isoquinoline core provides valuable handles for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs and the fine-tuning of photophysical properties in materials science.[4]

This compound incorporates three key functional groups that dictate its chemical behavior: the isoquinoline core, a reactive chloro group at the 1-position, and two electron-donating methoxy groups at the 3- and 6-positions. The chlorine atom at the C-1 position is particularly significant as it renders this position susceptible to nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules.[4]

Synthetic Pathways

The synthesis of this compound can be approached through the construction of the dimethoxyisoquinoline core followed by chlorination. Two classical and powerful methods for the synthesis of the isoquinoline skeleton are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[5][6][7] This intermediate can then be aromatized to the corresponding isoquinoline. For the synthesis of a 3,6-dimethoxyisoquinoline derivative, the starting material would be an appropriately substituted β-phenylethylamine.

Workflow for Bischler-Napieralski Synthesis

Caption: Workflow for the synthesis of this compound via the Bischler-Napieralski reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction, discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[4][8] Subsequent oxidation is required to form the aromatic isoquinoline ring system.[4] This method is particularly useful for the synthesis of tetrahydroisoquinolines.

Logical Flow of the Pictet-Spengler Reaction

Caption: Logical flow diagram of the Pictet-Spengler reaction for isoquinoline synthesis.

Chlorination of the Isoquinolinone Precursor

A common and effective method for introducing a chlorine atom at the 1-position of an isoquinoline is through the chlorination of the corresponding isoquinolin-1-one. The isoquinolinone can be obtained from the synthesized dimethoxyisoquinoline or through other routes. Treatment of the 3,6-dimethoxyisoquinolin-1-one with a chlorinating agent like phosphorus oxychloride (POCl₃) would yield the desired this compound.[4]

Physicochemical Properties

Table 1: Predicted and Comparative Physicochemical Properties of Isoquinoline Derivatives

| Property | 1-Chloro-6-methoxyisoquinoline[9] | 1-Chloro-isoquinoline[10] | Predicted: this compound |

| Molecular Formula | C₁₀H₈ClNO | C₉H₆ClN | C₁₁H₁₀ClNO₂ |

| Molecular Weight ( g/mol ) | 193.63 | 163.60 | 223.65 |

| Appearance | Likely a solid at room temperature | Colorless solid[3] | Expected to be a solid at room temperature |

| Solubility | Soluble in common organic solvents | Sparingly soluble in water, soluble in many organic solvents[3] | Expected to be soluble in common organic solvents |

| pKa (of protonated form) | ~5.14 (estimated from isoquinoline)[1] | ~5.14 (estimated from isoquinoline)[1] | Expected to be a weak base, pKa similar to isoquinoline |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the C-1 chloro substituent, which is activated towards nucleophilic displacement and serves as a versatile handle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

The chlorine atom at the 1-position of the isoquinoline ring is susceptible to substitution by a variety of nucleophiles.[4] This allows for the introduction of diverse functional groups at this position.

Signaling Pathway of Nucleophilic Substitution

Caption: Nucleophilic substitution at the C-1 position of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

1-Chloro-isoquinolines are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by coupling the 1-chloro-isoquinoline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[11][12]

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[13][14][15][16] This reaction would allow for the introduction of a wide range of amino groups at the 1-position of the isoquinoline core.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Caption: General experimental workflow for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involved in the synthesis and functionalization of this compound, based on procedures for similar compounds.

General Procedure for Bischler-Napieralski Cyclization

To a solution of the appropriate N-acyl-β-(dimethoxyphenyl)ethylamine (1.0 equiv) in a suitable solvent (e.g., anhydrous DCM or toluene), phosphorus oxychloride (POCl₃, 2.0-5.0 equiv) is added dropwise at 0 °C.[6] The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).[6] After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and basified with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude 3,4-dihydroisoquinoline is then subjected to aromatization.

General Procedure for Aromatization of 3,4-Dihydroisoquinolines

The crude 3,4-dihydroisoquinoline is dissolved in a high-boiling solvent such as xylene or decalin. A catalytic amount of palladium on carbon (10 mol%) is added, and the mixture is heated to reflux for 12-24 hours. The reaction is monitored by TLC for the disappearance of the starting material. After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the aromatic isoquinoline.

General Procedure for Chlorination of Isoquinolin-1-one

The 3,6-dimethoxyisoquinolin-1-one (1.0 equiv) is heated with an excess of phosphorus oxychloride (POCl₃, 5-10 equiv) at reflux for 2-4 hours.[4] The reaction progress is monitored by TLC. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is cooled and carefully quenched by pouring it into a mixture of crushed ice and a base (e.g., aqueous ammonia or sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) are added. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added, and the mixture is heated to 80-100 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv). Anhydrous toluene is added, and the tube is sealed and heated to 80-110 °C for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through Celite, and concentrated. The residue is purified by column chromatography.

Spectroscopic Data

While specific spectroscopic data for this compound is not available in the searched results, the expected key signals in ¹H and ¹³C NMR, and IR spectroscopy can be inferred from related structures.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR | Aromatic protons (δ 7.0–8.0 ppm), Methoxy protons (δ ~3.9–4.1 ppm)[4] |

| ¹³C NMR | Aromatic carbons, Methoxy carbons (δ ~55–60 ppm), Carbon bearing chlorine (C-1) |

| IR Spectroscopy (cm⁻¹) | C-Cl stretch (600–800), C-O-C stretch (~1250)[4] |

Conclusion

This compound represents a valuable and versatile building block in organic synthesis. While its specific discovery and history are not individually chronicled, its synthesis is firmly rooted in the well-established and powerful methodologies of isoquinoline chemistry. Its strategic functionalization allows for a wide range of chemical transformations, particularly at the C-1 position, making it an attractive intermediate for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis, properties, and reactivity, offering a valuable resource for researchers in the field.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. 1-Chloro-6-methoxyisoquinoline | 132997-77-4 | Benchchem [benchchem.com]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 9. 1-Chloro-6-methoxyisoquinoline | C10H8ClNO | CID 21901074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Research Areas for 1-Chloro-3,6-dimethoxyisoquinoline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic value. This whitepaper explores the untapped potential of a novel derivative, 1-Chloro-3,6-dimethoxyisoquinoline, as a versatile building block for the discovery and development of next-generation therapeutics. By leveraging the known reactivity of the 1-chloro-isoquinoline moiety and the electronic influence of the dimethoxy-substituted benzene ring, this compound presents a unique entry point into novel chemical space. This document outlines prospective research avenues, including targeted synthesis of derivative libraries, potential biological applications, and proposed experimental workflows for screening and lead optimization.

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline ring system is a privileged scaffold in drug discovery, present in a wide array of biologically active alkaloids such as berberine, papaverine, and morphine.[1][2][3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5] The versatility of the isoquinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This compound, while not extensively described in current literature, represents a promising starting point for novel drug discovery programs. The C-1 chloro substituent is a key reactive handle, susceptible to nucleophilic substitution, which allows for the facile introduction of a wide variety of functional groups.[6] This feature is critical for the construction of diverse chemical libraries for high-throughput screening. The methoxy groups at positions 3 and 6 are anticipated to influence the molecule's electronic properties and metabolic stability, and may play a role in directing interactions with biological targets.

Proposed Synthetic Avenues

The synthesis of this compound can be approached through established methods for isoquinoline synthesis, followed by targeted functionalization. A plausible retrospective analysis suggests a multi-step synthesis starting from readily available precursors.

Core Scaffold Synthesis: Bischler-Napieralski Approach

A potential synthetic route to the core isoquinoline scaffold could employ the Bischler-Napieralski reaction, a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized.[1][5][7]

Experimental Protocol: Synthesis of this compound

-

Amide Formation: Acylation of a suitably substituted β-phenylethylamine, such as 2-(3,6-dimethoxyphenyl)ethan-1-amine, with an appropriate acyl chloride in the presence of a non-nucleophilic base.

-

Cyclization: The resulting amide is then subjected to cyclodehydration using a Lewis acid catalyst, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield the corresponding 3,4-dihydroisoquinoline.[5]

-

Aromatization: The dihydroisoquinoline intermediate can be aromatized to the isoquinoline core using a dehydrogenating agent like palladium on carbon (Pd/C) at elevated temperatures.

-

Chlorination: Introduction of the chloro group at the C-1 position can be achieved by treating the corresponding 1-isoquinolinone precursor with a chlorinating agent like phosphorus oxychloride (POCl₃).[6]

Diagram: Proposed Synthetic Workflow for this compound

Caption: Proposed Bischler-Napieralski based synthesis of the target compound.

Potential Research Areas and Biological Targets

The unique structural features of this compound suggest several promising avenues for therapeutic research. The strategic placement of the chloro and methoxy groups can be exploited to design molecules with high affinity and selectivity for various biological targets.

Anticancer Drug Development

Many isoquinoline alkaloids exhibit potent anticancer activity through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and modulation of key signaling pathways.[2] The planar aromatic system of the isoquinoline core is well-suited for intercalation into DNA, while substituents can be designed to interact with specific enzymes involved in DNA replication and repair.

Potential Molecular Targets:

-

Topoisomerase I/II: Design of derivatives that can stabilize the topoisomerase-DNA cleavable complex.

-

Protein Kinases: The scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer progression.

-

Tubulin Polymerization: Modification of the scaffold to mimic known tubulin inhibitors.

Antimicrobial Agents

The isoquinoline nucleus is found in several natural products with significant antibacterial and antifungal properties.[2] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound could be explored for their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.

Anti-inflammatory and Neuroprotective Agents

Certain isoquinoline derivatives have demonstrated anti-inflammatory and neuroprotective effects, suggesting their potential in treating a range of neurological and inflammatory disorders.[4][8] Research in this area could focus on developing derivatives that modulate inflammatory pathways or protect neurons from oxidative stress and apoptosis.

Diagram: High-Level Biological Screening Cascade

Caption: A generalized workflow for the biological evaluation of new derivatives.

Library Development and Structure-Activity Relationship (SAR) Studies

The reactivity of the C-1 chloro group is the linchpin for generating a diverse library of derivatives for SAR studies. Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are powerful tools for introducing a wide range of substituents at this position.[6]

Table 1: Proposed Derivative Library and Target Biological Assays

| R-Group at C-1 (via Nucleophilic Substitution) | Potential Biological Target Class | Primary Screening Assay |

| Aryl / Heteroaryl (Suzuki Coupling) | Protein Kinases, GPCRs | Kinase Inhibition Assay, Receptor Binding Assay |

| Amines (Buchwald-Hartwig Amination) | Ion Channels, Transporters | Electrophysiology, Uptake Assays |

| Alkynes (Sonogashira Coupling) | "Click" Chemistry Handle for PROTACs | Cell Viability in Cancer Cell Lines |

| Thiolates | Metalloenzymes | Enzyme Inhibition Assays |

Conclusion

This compound represents a novel and highly promising scaffold for the development of new therapeutic agents. Its synthetic tractability, coupled with the proven biological relevance of the isoquinoline core, provides a strong foundation for a multifaceted drug discovery program. The proposed research areas, encompassing synthetic chemistry, medicinal chemistry, and biological evaluation, offer a roadmap for unlocking the full potential of this intriguing molecule. Further investigation into the synthesis and biological activity of derivatives of this compound is strongly warranted and has the potential to yield novel drug candidates for a range of diseases.

References

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 1-Chloro-6-methoxyisoquinoline | 132997-77-4 | Benchchem [benchchem.com]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

Reactivity Profile of 1-Chloro-3,6-dimethoxyisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3,6-dimethoxyisoquinoline is a substituted heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by the presence of a reactive chloro substituent at the C1 position of the isoquinoline core, which is further influenced by the electronic effects of the two methoxy groups. This guide provides a comprehensive overview of the predicted reactivity profile of this compound, with a focus on its utility in key synthetic transformations. The information presented is based on the established chemistry of analogous 1-chloroisoquinoline and related heterocyclic systems. Detailed experimental protocols for representative reactions, quantitative data where available for similar substrates, and visual diagrams of reaction pathways are provided to facilitate its application in research and development.

Core Reactivity

The primary site of reactivity in this compound is the carbon-chlorine bond at the 1-position. The electron-withdrawing nature of the adjacent nitrogen atom and the aromatic ring system activates the C1 position towards nucleophilic attack and facilitates participation in various palladium-catalyzed cross-coupling reactions. The methoxy groups at the 3- and 6-positions are expected to influence the electron density of the ring system, potentially modulating the reactivity of the C1 position and directing electrophilic substitution on the benzene ring, although the latter is less common for this scaffold.

Predicted Key Reactions

Based on extensive literature precedent for structurally related compounds, this compound is anticipated to be a valuable substrate for the following classes of reactions:

-

Suzuki-Miyaura Cross-Coupling: Formation of carbon-carbon bonds by reacting with boronic acids or their esters.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds through coupling with a wide range of primary and secondary amines.

-

Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles.

These reactions provide access to a diverse array of substituted isoquinoline derivatives, which are prevalent scaffolds in pharmacologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. This compound is an ideal candidate for these transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[1][2][3] It is anticipated that this compound will readily couple with various aryl and heteroaryl boronic acids.

Reaction Scheme:

Caption: Predicted Suzuki-Miyaura cross-coupling reaction pathway.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 (for similar substrates) | [1][4] |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | n-Butanol | 110 | 70-90 (for similar substrates) | [5] |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 75-92 (for similar substrates) | [4] |

Experimental Protocol (Representative):

A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100°C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides.[6][7][8] This reaction is expected to proceed efficiently with this compound and a variety of amine coupling partners.

Workflow Diagram:

Caption: Experimental workflow for Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene | 110 | 80-95 (for similar substrates) | [9] |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 75-90 (for similar substrates) | [6] |

| [(CyPF-tBu)PdCl₂] | - | K₂CO₃ | t-Butanol | 80 | 70-88 (for similar substrates) | [8] |

Experimental Protocol (Representative):

To a dried Schlenk tube is added Pd₂(dba)₃ (0.015 mmol), XantPhos (0.03 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are then added. The mixture is stirred at 110°C for 16-24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography.[9]

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated isoquinolines, which are valuable intermediates for further transformations.[10][11][12]

Logical Relationship Diagram:

Caption: Key components for a successful Sonogashira coupling.

Table 3: Representative Conditions for Sonogashira Coupling of Chloro-heterocycles

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 70-90 (for similar substrates) | [12] |

| PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 80 | 65-85 (for similar substrates) | [13] |

| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 100 | 70-88 (for similar substrates) | [14] |

Experimental Protocol (Representative):

A solution of this compound (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) in a mixture of THF (8 mL) and Et₃N (4 mL) is degassed with argon. The reaction is then stirred at 60°C for 8-16 hours. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. Purification by column chromatography affords the desired product.[12]

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C1 position of the isoquinoline ring is activated for nucleophilic displacement. This allows for the introduction of a variety of functional groups.

Reaction Scheme:

Caption: General scheme for nucleophilic aromatic substitution.

Table 4: Potential Nucleophiles and Conditions for SNAr

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) |

| Alkoxide | ROH | NaH, KOtBu | THF, Dioxane | 25-100 |

| Thiolate | RSH | NaH, K₂CO₃ | DMF, DMSO | 25-80 |

| Amine | R₂NH | - (or external base) | EtOH, NMP | 80-150 |

Experimental Protocol (Representative for O-Arylation):

To a suspension of NaH (1.5 mmol) in anhydrous THF (5 mL) at 0°C is added the alcohol (1.2 mmol) dropwise. The mixture is stirred for 30 minutes at room temperature. A solution of this compound (1.0 mmol) in THF (5 mL) is then added, and the reaction is heated to reflux for 6-12 hours. After cooling, the reaction is carefully quenched with water and extracted with ethyl acetate. The organic phase is washed with brine, dried over MgSO₄, and concentrated. The product is purified by crystallization or column chromatography.

Synthesis of this compound

The synthesis of the title compound would likely follow established procedures for related chloroisoquinolines. A plausible route involves the chlorination of the corresponding 3,6-dimethoxyisoquinolin-1(2H)-one.

Synthetic Pathway:

Caption: Plausible synthetic route to the title compound.

Experimental Protocol (General):

A mixture of 3,6-dimethoxyisoquinolin-1(2H)-one and an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) is heated at reflux for several hours.[15][16] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring onto ice and neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude this compound, which can be further purified by recrystallization or column chromatography.

Conclusion

This compound represents a highly promising and versatile building block for organic synthesis. Its predicted reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science. The experimental protocols and conditions outlined in this guide, derived from the established chemistry of analogous systems, provide a solid foundation for researchers to explore the synthetic utility of this valuable scaffold.

References

- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 16. 1-Chloro-6-methoxyisoquinoline | 132997-77-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Chloro-3,6-dimethoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3,6-dimethoxyisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for its effective utilization in the development of novel therapeutics and other advanced materials. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, supported by theoretical principles and analogous experimental evidence. Detailed methodologies for the characterization of these sites are also presented, along with a structured summary of predicted reactivity data.

Introduction

The isoquinoline scaffold is a prominent feature in a vast array of natural products and synthetic compounds exhibiting diverse biological activities. The strategic functionalization of this core structure allows for the fine-tuning of its pharmacological properties. In this compound, the interplay between the electron-withdrawing chloro substituent and the electron-donating methoxy groups, coupled with the inherent electronic properties of the isoquinoline ring system, creates a unique reactivity profile. This document aims to elucidate the primary electrophilic and nucleophilic centers within the molecule, providing a predictive framework for its chemical behavior.

Predicted Electrophilic and Nucleophilic Sites

The reactivity of this compound is dictated by the distribution of electron density across its aromatic framework. This distribution is influenced by the inductive and resonance effects of its substituents.

Nucleophilic Sites

The nucleophilic character of this compound is primarily attributed to the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the electron-rich aromatic ring system.

-

Nitrogen Atom (N-2): The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, rendering it a potential nucleophile. However, its basicity and nucleophilicity are tempered by the aromaticity of the ring. It can be protonated or alkylated under certain conditions.

-

Oxygen Atoms of Methoxy Groups: The oxygen atoms of the two methoxy groups also have lone pairs of electrons. While they contribute to the overall electron density of the benzene ring through resonance, they are generally less nucleophilic than the ring carbons due to the electronegativity of oxygen.

-

Aromatic Ring System: The benzene portion of the isoquinoline ring is activated towards electrophilic attack by the two electron-donating methoxy groups at positions 3 and 6. These groups increase the electron density of the ring, making it more susceptible to reaction with electrophiles.

Electrophilic Sites

The electrophilic centers in this compound are carbons that are electron-deficient, making them susceptible to attack by nucleophiles.

-

Carbon-1 (C-1): The carbon atom attached to the chlorine is the most significant electrophilic site. The high electronegativity of the chlorine atom, combined with the electron-withdrawing effect of the adjacent nitrogen atom, makes C-1 highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This position is primed for displacement of the chloride ion by a wide range of nucleophiles.

-

Carbon-3 (C-3): While substituted with a methoxy group, the C-3 position can also exhibit some electrophilic character due to its proximity to the ring nitrogen.

-

Other Aromatic Carbons: While the benzene ring is generally electron-rich, specific carbons can act as electrophilic sites under certain reaction conditions, particularly in reactions involving strong nucleophiles.

Predicted Reactivity and Data

The following table summarizes the predicted reactivity of the key sites in this compound. The quantitative data presented are estimations based on computational studies of similar 1-chloroisoquinoline systems and the known effects of methoxy substituents.

| Site | Type | Predicted Reactivity |

| Carbon-1 (C-1) | Electrophilic | High: Very susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles (e.g., amines, alkoxides, thiols). The chloro group is a good leaving group at this activated position. |

| Nitrogen-2 (N-2) | Nucleophilic | Moderate: Can act as a base or nucleophile, but reactivity is modulated by aromaticity. |

| Carbon-5 (C-5) | Nucleophilic | High: Activated by the ortho- and para-directing methoxy groups, making it a prime site for electrophilic aromatic substitution. |

| Carbon-7 (C-7) | Nucleophilic | High: Activated by the ortho- and para-directing methoxy groups, making it another favorable site for electrophilic aromatic substitution. |

| Carbon-8 (C-8) | Nucleophilic | Moderate: Some activation from the para-methoxy group at C-6, but less favored for electrophilic attack compared to C-5 and C-7. |

| Carbon-4 (C-4) | Nucleophilic | Low: Deactivated by the adjacent electron-withdrawing nitrogen and less influenced by the methoxy groups. |

Visualization of Reactive Sites

The following diagrams, generated using the DOT language, illustrate the key reactive sites and the general workflow for their experimental determination.

Caption: Predicted electrophilic and nucleophilic sites of this compound.

Caption: General experimental workflow for determining reactive sites.

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the electrophilic and nucleophilic sites of this compound.

Determination of the Primary Electrophilic Site (C-1)